molecular formula C16H17NO2S2 B2529443 4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 1198069-29-2

4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine

Cat. No.: B2529443
CAS No.: 1198069-29-2
M. Wt: 319.44
InChI Key: XGXNFFBCWRXVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine is a synthetic compound based on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, a structure of high interest in medicinal chemistry. The core structure is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a wide range of biological activities. The specific combination of the 4-methyl group and the (E)-2-phenylethenylsulfonyl substituent at the 5-position is designed to modulate the compound's electronic properties, lipophilicity, and steric profile, which may influence its interaction with biological targets. Researchers may find this compound valuable for exploring new pharmacophores in programs targeting various diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c1-13-15-8-11-20-16(15)7-10-17(13)21(18,19)12-9-14-5-3-2-4-6-14/h2-6,8-9,11-13H,7,10H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXNFFBCWRXVLK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1S(=O)(=O)C=CC3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2=C(CCN1S(=O)(=O)/C=C/C3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares key structural and functional attributes of 4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine with related compounds:

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Biological Activity/Application
Target Compound 4-CH₃, 5-SO₂-(E)-styryl Not explicitly reported Presumed antiplatelet/antithrombotic
Clopidogrel Bisulfate 2-Cl-C₆H₄, 5-CH₂COOCH₃ 419.9 Antiplatelet agent (ADP receptor inhibition)
Ticlopidine 5-(2-Cl-benzyl) 263.8 Antiplatelet agent (older generation)
5-[2′-(1H-Tetrazol-5-yl)-biphenyl-4-ylmethyl]-thieno[3,2-c]pyridine 5-CH₂-biphenyl-tetrazole Not reported Improved in vivo antithrombotic activity
(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid 4-CH₃, acetic acid side chain 212.26 Not explicitly reported (likely synthetic intermediate)

Key Differences and Implications

Substituent Chemistry: The target compound’s sulfonyl-styryl group distinguishes it from Clopidogrel’s methyl ester and Ticlopidine’s chlorobenzyl group. Sulfonyl groups enhance metabolic stability compared to esters (Clopidogrel) but may reduce bioavailability due to increased polarity .

Stereochemical Considerations :

  • Unlike Clopidogrel, which requires enantiomeric purity for activity (S-configuration critical for ADP receptor binding), the target compound’s stereochemical requirements remain unstudied .

Synthetic Accessibility: The synthesis of sulfonyl-thienopyridines often involves sulfonation of thiophene precursors or coupling reactions with sulfonyl chlorides, as seen in related derivatives . Clopidogrel’s synthesis, by contrast, relies on chiral resolution of racemic intermediates .

Research Findings and Functional Insights

Pharmacological Potential

  • Antiplatelet Activity : Clopidogrel and Ticlopidine inhibit ADP-induced platelet aggregation via irreversible binding to the P2Y₁₂ receptor. The target compound’s sulfonyl-styryl group may offer reversible or allosteric modulation, though this requires validation .
  • Metabolic Stability : Sulfonyl groups are less prone to hydrolysis than esters (Clopidogrel), suggesting improved in vivo half-life .

Challenges and Limitations

  • Synthetic Complexity : Introducing the (E)-styryl-sulfonyl group requires precise regiochemical control, which may limit scalability .
  • Lack of Direct Data: No explicit studies on the target compound’s efficacy or toxicity are cited in the evidence; inferences are drawn from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.